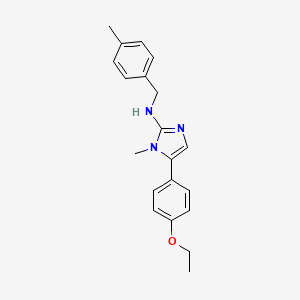![molecular formula C16H24N2O4 B11568899 N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide](/img/structure/B11568899.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 2-methylpropylamine.
Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-methylpropylamine to form the intermediate amide.
Final Product Formation: The intermediate amide is further reacted with ethylenediamine under controlled conditions to yield the final product, N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares a similar phenyl structure but differs in the amide linkage.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with a different amide group.
Uniqueness
N’-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C16H24N2O4/c1-11(2)10-18-16(20)15(19)17-8-7-12-5-6-13(21-3)14(9-12)22-4/h5-6,9,11H,7-8,10H2,1-4H3,(H,17,19)(H,18,20) |
InChI Key |
DNCLHUYMDIXRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-methyl-4-{[(2-methylphenyl)carbonyl]amino}-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11568818.png)
![N-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B11568825.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11568826.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-butoxybenzamide](/img/structure/B11568831.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11568849.png)
![4-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B11568852.png)
![O-{3-[(4-iodophenyl)carbamoyl]phenyl} (1-phenylethyl)carbamothioate](/img/structure/B11568857.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568885.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzonitrile](/img/structure/B11568886.png)
![(3E)-3-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11568890.png)
![2-(3-methylbutyl)-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11568895.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11568908.png)
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568912.png)
